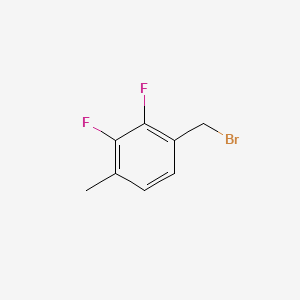

2,3-二氟-4-甲基苄基溴

描述

Synthesis Analysis

The synthesis of related bromobenzyl compounds typically involves nucleophilic substitution reactions where a bromide leaving group is displaced by another nucleophile. For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide was synthesized from 2-bromobenzoic acid and (2,4-difluorophenyl)methanamine . Similarly, 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide was synthesized through decarboxylation of ethyl β-carboline-3-carboxylate with 2,3-difluorobenzyl bromide . These methods suggest that 2,3-difluoro-4-methylbenzyl bromide could be synthesized through a nucleophilic substitution reaction involving a suitable difluoromethylbenzene derivative and a brominating agent.

Molecular Structure Analysis

The molecular structure of bromobenzyl compounds is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For instance, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by single-crystal X-ray diffraction . Theoretical calculations, such as density functional theory (DFT), are also used to predict the molecular structure and properties of these compounds . These studies provide a basis for understanding the molecular structure of 2,3-difluoro-4-methylbenzyl bromide, which is likely to exhibit similar characteristics.

Chemical Reactions Analysis

Bromobenzyl compounds are reactive intermediates that can participate in various chemical reactions. The presence of a bromide leaving group makes them suitable for further functionalization through nucleophilic substitution reactions. For example, the synthesis of 1-(4-bromo-2,3,5,6-tetrafluorophenyl)-3-(3-phenylbenzyl)-4-methylimidazolium bromide involved the nucleophilic attack of 4-methylimidazole on a brominated precursor . This suggests that 2,3-difluoro-4-methylbenzyl bromide could also undergo similar reactions to form more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl compounds can be inferred from their molecular structure and the presence of functional groups. The fluorine atoms and bromide group influence the compound's polarity, reactivity, and potential for forming intermolecular interactions. For instance, the crystal structure analysis of related compounds reveals the presence of hydrogen bonds and π-interactions, which can affect the compound's solubility and melting point . Theoretical calculations provide additional information on properties such as dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the behavior of 2,3-difluoro-4-methylbenzyl bromide in different environments and its potential applications.

科学研究应用

新型溴化阻燃剂

研究表明,新型溴化阻燃剂 (NBFR) 在各个领域中的应用日益广泛,这需要进一步研究它们的出现、环境归趋和毒性。许多 NBFR 存在重大的知识空白,这凸显了对全面监测计划和优化分析方法以涵盖所有 NBFR 的需求。这表明需要研究诸如“2,3-二氟-4-甲基苄基溴”之类的化合物,以将其用作潜在的阻燃剂(Zuiderveen, Slootweg, & de Boer, 2020)。

溴化反应中的区域选择性

一项探讨非对称二甲基吡啶自由基溴化的区域选择性的研究,包括使用 N-溴代琥珀酰亚胺,可能会提供对“2,3-二氟-4-甲基苄基溴”在合成化学中的化学行为和潜在应用的见解。了解溴化的区域选择性和反应机理有助于开发用于各种应用的新型溴化化合物(Thapa, Brown, Balestri, & Taylor, 2014)。

溴化合物的环境影响

溴化合物的环境浓度、归趋和毒理学影响,包括阻燃剂及其降解产物,是研究的关键领域。研究强调了这些化合物广泛分布及其潜在毒性,这凸显了监测其在各种环境基质中的水平的重要性。在考虑合成和使用“2,3-二氟-4-甲基苄基溴”等化合物对环境的影响时,这一背景至关重要(Koch & Sures, 2018)。

有机化学中的合成和应用

相关溴化化合物在有机化学中的实用合成和应用,例如合成 2-氟-4-溴联苯(某些药物制造中的关键中间体),可能为“2,3-二氟-4-甲基苄基溴”在开发新化学实体或材料中的潜在合成用途和应用提供相似之处(Qiu, Gu, Zhang, & Xu, 2009)。

作用机制

Target of Action

The primary target of 2,3-Difluoro-4-methylbenzyl bromide is the benzylic position of aromatic compounds . This compound is often used in organic synthesis, where it can react with a variety of nucleophiles at the benzylic position .

Mode of Action

2,3-Difluoro-4-methylbenzyl bromide interacts with its targets through nucleophilic substitution reactions . In an SN2 type mechanism, the nucleophile attacks the carbon at the same time that the electrons kick off onto the bromine to form the bromide anion as a relatively stable leaving group .

属性

IUPAC Name |

1-(bromomethyl)-2,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPOYZMZHWXAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378912 | |

| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methylbenzyl bromide | |

CAS RN |

261763-43-3 | |

| Record name | 1-(Bromomethyl)-2,3-difluoro-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methylbenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-43-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

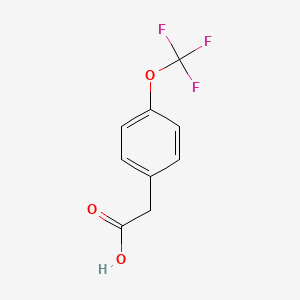

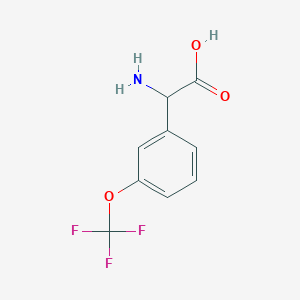

![Amino[4-(trifluoromethoxy)phenyl]acetic acid](/img/structure/B1304649.png)